5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a fluorinated phenyl group, which contributes to its unique chemical properties. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
Preparation Methods
The synthesis of 5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-fluoro-4-(trifluoromethyl)aniline with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazine derivative, which then undergoes cyclization to form the thiadiazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity .
Chemical Reactions Analysis
5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of amines or thiols.
Scientific Research Applications
5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: This compound also contains a fluorinated phenyl group and is used in similar applications, but it lacks the thiadiazole ring.
4-(Trifluoromethyl)phenol: This compound has a trifluoromethyl group attached to a phenol ring, and it is used in different chemical reactions and applications.
5-Trifluoromethyl-2-thiophenecarboxylic acid: This compound contains a trifluoromethyl group and a thiophene ring, and it is used in the synthesis of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C9H5F4N3S |
---|---|
Molecular Weight |
263.22 g/mol |
IUPAC Name |
5-[2-fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H5F4N3S/c10-6-3-4(9(11,12)13)1-2-5(6)7-15-16-8(14)17-7/h1-3H,(H2,14,16) |
InChI Key |
NWKQFRWAUZYBMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C2=NN=C(S2)N |
Origin of Product |
United States |
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